4-Chlorobenzonitrile

Catalog No.
S772839
CAS No.
623-03-0
M.F
C7H4ClN
M. Wt
137.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzonitrile

CAS Number

623-03-0

Product Name

4-Chlorobenzonitrile

IUPAC Name

4-chlorobenzonitrile

Molecular Formula

C7H4ClN

Molecular Weight

137.56 g/mol

InChI

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H

InChI Key

GJNGXPDXRVXSEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)Cl

Precursor for Amides

4-Chlorobenzonitrile serves as a valuable building block for the synthesis of amides, which are important functional groups found in many organic molecules, including pharmaceuticals, agrochemicals, and polymers. This conversion is achieved through various reactions, such as nucleophilic substitution and acylation reactions. For instance, 4-chlorobenzonitrile can be reacted with ammonia to form 4-cyanobenzamide, a key intermediate in the production of certain anticonvulsant medications [].

Intermediate for Dyes and Pharmaceuticals

4-Chlorobenzonitrile plays a crucial role as an intermediate in the synthesis of various dyes and pharmaceuticals. Its reactive nature allows it to participate in numerous chemical transformations, leading to the formation of complex molecules with desired properties. For example, it can be used to synthesize the red pigment quinacridone, used in high-performance plastics and paints []. Additionally, it serves as a starting material for the production of several active pharmaceutical ingredients (APIs), including the anti-inflammatory drug diclofenac [].

Research in Medicinal Chemistry

Beyond its role as a synthetic precursor, 4-chlorobenzonitrile has also been explored in medicinal chemistry research. Studies have investigated its potential for various therapeutic applications, including its anti-cancer and anti-microbial properties [, ]. However, it's important to note that these are preliminary findings, and further research is needed to determine its effectiveness and safety in humans.

4-Chlorobenzonitrile, with the chemical formula C7_7H4_4ClN, is an aromatic compound characterized by a chlorinated benzene ring attached to a nitrile group. It is a colorless to pale yellow liquid with a distinct odor, and it is soluble in organic solvents while being sparingly soluble in water. This compound is of interest due to its utility in organic synthesis and its role as a precursor in various

Typical of aromatic compounds and nitriles. Notably:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, 4-chlorobenzonitrile can hydrolyze to form 4-chlorobenzoic acid.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form 5-membered rings .

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 4-chlorobenzonitrile:

  • Chlorination of Benzenes: Chlorobenzene can be reacted with sodium cyanide under appropriate conditions to yield 4-chlorobenzonitrile.
  • Nitration followed by Reduction: Starting from nitrobenzene, selective reduction can lead to the formation of 4-chlorobenzonitrile.
  • Direct Cyanation: The reaction of chlorobenzene with sodium cyanide in the presence of a catalyst can also produce this compound efficiently .

These methods vary in terms of yield and environmental impact.

4-Chlorobenzonitrile has several applications across different industries:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.
  • Pigment Production: It is used in creating red pigments for plastics and coatings .
  • Chemical Research: The compound is utilized in various research applications, including studies on reaction mechanisms and properties of nitriles.

Studies on the interactions of 4-chlorobenzonitrile with other compounds have revealed insights into its reactivity and potential applications. For example, pulse radiolysis studies have shown how it behaves under radiation exposure, providing data on its stability and degradation pathways . Additionally, investigations into its interactions with biological molecules are ongoing to assess its potential as a therapeutic agent.

Several compounds share structural similarities with 4-chlorobenzonitrile. Here are a few notable examples:

Compound NameChemical FormulaKey Differences
BenzonitrileC7_7H5_5NLacks chlorine substituent
2-ChlorobenzonitrileC7_7H5_5ClNChlorine at the ortho position
3-ChlorobenzonitrileC7_7H5_5ClNChlorine at the meta position
4-BromobenzonitrileC7_7H4_4BrNBromine instead of chlorine

The uniqueness of 4-chlorobenzonitrile lies in its specific chlorine substitution pattern on the benzene ring, which influences its reactivity and biological properties compared to these similar compounds. This substitution affects both physical properties and reactivity patterns, making it a valuable compound in synthetic chemistry.

Physical Description

OtherSolid

XLogP3

2.6

Boiling Point

223.0 °C

LogP

2.47 (LogP)

Melting Point

95.0 °C

UNII

4Z0HGP3A8A

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (39.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (19.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (19.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (78.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

623-03-0

Wikipedia

4-chlorobenzonitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types